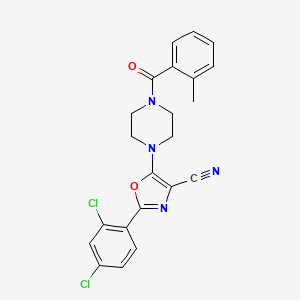

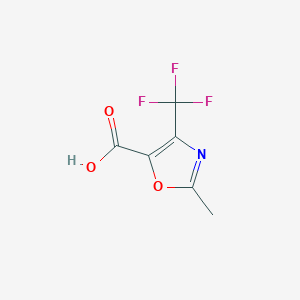

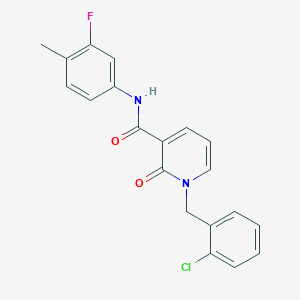

tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a chemical entity that can be considered an intermediate or a building block in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl pyrrolidine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine derivatives often involves multi-step reactions, starting from readily available materials. For instance, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized through a one-pot process involving debenzylation and ring hydrogenation . Similarly, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate would likely involve a multi-step process, potentially starting from a simple pyrrolidine derivative and introducing the triazolylmethyl group in one of the steps.

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives is often confirmed using spectroscopic methods such as NMR and MS, as well as X-ray crystallography. For example, the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . These techniques would be essential in confirming the structure of tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate after its synthesis.

Chemical Reactions Analysis

Tert-butyl pyrrolidine derivatives can undergo various chemical reactions, which can be used to further modify the compound or to synthesize other related compounds. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was used in a Diels-Alder reaction with maleic anhydride to form a hexahydrofuro[3,4-h]isoquinoline derivative . The reactivity of the tert-butyl pyrrolidine core can be exploited in similar fashion for the compound , potentially engaging in cycloaddition reactions or nucleophilic substitutions depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrrolidine ring. For instance, the presence of a tert-butyl group generally increases the steric bulk and can affect the compound's reactivity and physical properties. The specific properties of tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate would need to be determined experimentally following its synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound related to tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate, was achieved via the mixed anhydride method and characterized spectroscopically and through X-ray diffraction studies, revealing its crystal structure in the triclinic space group P1 (Naveen et al., 2007).

Application in Synthesis of Biological Molecules

- A study described an efficient one-pot synthesis of alkyl 3-[4-(aryl or heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates via in situ azidation and Cu(I)-catalyzed azide-alkyne cycloaddition. This method, which may be related to tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate, showed wide scope, and the products, potentially having biological activity, were obtained in good to high yields without need for chromatographic purification (Rodrigues & Queiroz, 2016).

Development of Antilipidemic Agents

- The synthesis of optical isomers of a compound related to tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate was explored. These isomers, used as antilipidemic agents, were prepared via separation by Chiralcel OJ column chromatography and other methods. They showed significant activity in inhibiting fatty acid and sterol-biosynthesis in vitro (Ohno et al., 1999).

Role in Clinical Drugs

- A research focused on the synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring. The study highlighted the importance of the 1,2,4-triazole core motif in clinical drugs, such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and others. The methodology could be relevant to understanding the applications of tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate in drug development (Prasad et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been used as ligands in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This suggests that the compound could potentially interact with copper ions in biological systems.

Mode of Action

The compound acts as a ligand in CuAAC reactions, which are a type of click chemistry . Click chemistry is a powerful tool for bioconjugation, the process of joining two biomolecules together. The compound’s triazole ring can coordinate to a copper (I) ion, accelerating the reaction rate and suppressing cell cytotoxicity .

Biochemical Pathways

The compound is involved in the CuAAC reaction pathway . This reaction is often used in bioconjugation, allowing for the attachment of various functional groups to biomolecules. The downstream effects of this can vary widely depending on the specific functional groups and biomolecules involved.

Pharmacokinetics

Its water-soluble nature suggests it could have good bioavailability .

Result of Action

The result of the compound’s action is the facilitation of CuAAC reactions . This can lead to the formation of new covalent bonds between biomolecules, enabling the creation of complex biological constructs. The exact molecular and cellular effects would depend on the specific context of the reaction.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble, suggesting it can function effectively in aqueous environments . Additionally, its storage temperature is recommended to be 2-8°C, indicating that it may be sensitive to heat .

properties

IUPAC Name |

tert-butyl 2-(triazol-1-ylmethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-4-5-10(16)9-15-8-6-13-14-15/h6,8,10H,4-5,7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINIGBLLOBVQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)

![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)